L-Alanine-15N
CAS No.: 25713-23-9
VCID: VC21540333
Molecular Formula: C3H7NO2
Molecular Weight: 90.09 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Alanine-15N is a stable isotope-labeled form of the amino acid L-alanine, where the nitrogen atom is replaced with the heavier isotope nitrogen-15 (N). This isotopic labeling enhances its utility in various biochemical and biomedical research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and proteomics. Synthesis of L-Alanine-15NThe synthesis of L-Alanine-15N typically involves enzymatic reactions. One method involves coupling the alanine dehydrogenase and alcohol dehydrogenase reactions to incorporate the N label into L-alanine . This approach allows for efficient and precise labeling, which is essential for research applications. Applications in ResearchL-Alanine-15N is widely used in NMR-based research to study the structure, dynamics, and binding properties of biological macromolecules. Its isotopic labeling enables detailed analysis of metabolic pathways and protein synthesis processes . Metabolic StudiesIn metabolic studies, L-Alanine-15N serves as a tracer to investigate amino acid metabolism and energy production mechanisms within cells. This is particularly useful in understanding how L-alanine contributes to gluconeogenesis and maintains blood sugar levels during fasting . NMR SpectroscopyThe N labeling in L-Alanine-15N is beneficial for NMR spectroscopy, allowing researchers to probe the structure and dynamics of proteins and other biological molecules. This technique is essential for understanding protein function and interactions at a molecular level . Biological Functions of L-AlanineL-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is synthesized from pyruvate through transamination reactions and is involved in the glucose-alanine cycle, facilitating nitrogen transport from muscles to the liver for gluconeogenesis . Role in Energy MetabolismL-Alanine acts as a substrate for gluconeogenesis, helping maintain blood glucose levels during fasting by being converted back to glucose in the liver. Its role in energy metabolism makes it an important molecule for studying metabolic disorders and energy production pathways . Research FindingsRecent studies have highlighted the utility of L-Alanine-15N in tracing metabolic pathways and understanding protein synthesis dynamics. The compound's ability to be traced through metabolic processes provides valuable insights into amino acid metabolism and energy production mechanisms within cells . Case Studies
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CAS No. | 25713-23-9 |
Product Name | L-Alanine-15N |
Molecular Formula | C3H7NO2 |
Molecular Weight | 90.09 g/mol |
IUPAC Name | (2S)-2-(15N)azanylpropanoic acid |
Standard InChI | InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1 |
Standard InChIKey | QNAYBMKLOCPYGJ-GZPBOPPUSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)[15NH2] |
SMILES | CC(C(=O)O)N |
Canonical SMILES | CC(C(=O)O)N |
Synonyms | L-Alanine-15N;25713-23-9;H-[15N]ALA-OH;332127_ALDRICH |
PubChem Compound | 11815285 |
Last Modified | Aug 15 2023 |
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